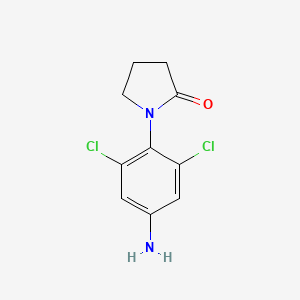

![molecular formula C22H27NO5S B2538524 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidin CAS No. 952983-35-6](/img/structure/B2538524.png)

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

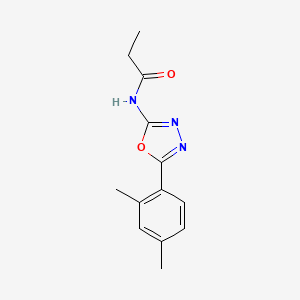

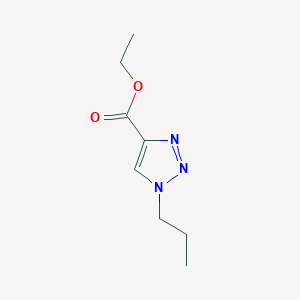

Synthesis Analysis

The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves a multi-step process. Initially, substituted benzhydryl chlorides are treated with 4-(3-(piperidin-4-yl)propyl)piperidine. This is followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. The compounds are then characterized using 1H-NMR, IR, and elemental analysis to confirm their structure . Another synthesis method for related compounds includes the opening of lactam rings from functionalized N-benzyloxycarbonylpiperidin-2-ones by methyl phenyl sulfone carbanion, followed by reductive aminocyclization . Additionally, the synthesis of related sulfone derivatives can be achieved through a Horner-Wadsworth-Emmons reaction, starting from ethyl lactate to produce various intermediates, ultimately yielding benzyloxy-substituted phenyl sulfone .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed through spectroscopic methods. The 1H-NMR spectroscopy provides insights into the hydrogen atom environment, while IR spectroscopy offers information on the functional groups present in the molecule. Elemental analysis further corroborates the molecular composition and purity of the synthesized derivatives . The structure-activity relationship studies suggest that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of the synthesized piperidine derivatives is explored through their antimicrobial activity. The compounds are tested in vitro against bacterial strains such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. The results indicate that certain derivatives exhibit potent antimicrobial activities, which are influenced by the specific substitutions on the benzhydryl and sulfonamide rings . This suggests that the chemical reactivity of these compounds is closely related to their molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperidine derivatives are not explicitly detailed in the provided data. However, the methods used for synthesis and the characterization techniques imply that these compounds are likely to be solids at room temperature, given their structural complexity and the presence of aromatic rings and sulfonamide groups. The solubility of these compounds in organic solvents such as methylene dichloride is implied by their synthesis conditions . The antimicrobial activity assays also suggest that these compounds can interact with biological systems, indicating a degree of bioavailability and stability necessary for such interactions .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidin wurde auf sein Antitumorpotenzial untersucht. Forscher entwickelten eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-kondensierten Heteroaryl-Resten, basierend auf Literaturberichten über die Aktivität von Indol gegen Krebszelllinien. Diese Verbindungen wurden über eine Pd-katalysierte C-N-Kreuzkupplung synthetisiert und gegen Prostata- (LNCaP), Pankreas- (MIA PaCa-2) und akute lymphoblastische Leukämie- (CCRF-CEM) Krebszelllinien evaluiert. Insbesondere zeigten 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20 vielversprechende Antitumoraktivität mit IC50-Werten im Bereich von 328 bis 644 nM . Weitere mechanistische Studien zeigten, dass Verbindung 20 Apoptose in CCRF-CEM-Krebszellen induzierte, indem sie einen Zellzyklusarrest in der S-Phase verursachte.

Tubulin-Inhibition

Der Indol-Kern, ein privilegiertes Strukturmotiv, findet sich in verschiedenen biologisch aktiven Molekülen. Mikrotubuli, die aus Tubulin-Proteinen bestehen, sind ein zentrales Ziel für Antitumormittel. Verbindungen, die die Mikrotubuli-Assemblierung durch Unterdrückung der Tubulin-Polymerisation oder Stabilisierung der Mikrotubuli-Struktur modulieren, haben sich als vielversprechend erwiesen. This compound wurde auf Basis von Antitubulin-Strukturen entwickelt. Frühere Studien haben spezifische Strukturmerkmale hervorgehoben, wie z. B. Substituenten an der N1-Position, Position 2 und der 5- oder 6-Position des Indol-Restes. Diese Verbindung trägt zur Erforschung von Indolen als potenzielle Antitumormittel bei .

Pb²⁺-Sensors Entwicklung

Interessanterweise hat diese Verbindung Anwendungen über die Krebsforschung hinaus. In einer separaten Studie entwickelten Forscher einen einfachen, empfindlichen und selektiven Pb²⁺-Sensor unter Verwendung von (E)-N’-(Benzo[d]dioxol-5-ylmethylen)-4-methyl-benzolsulfonhydrazid-Derivaten. Der Sensor wurde auf einer Glaskohlenstoffelektrode (GCE) mit einer leitenden Nafion-Polymermatrix modifiziert. Dieser elektrochemische Sensor arbeitet unter Umgebungsbedingungen und zeigt vielversprechende Ergebnisse für den Nachweis von Bleionen .

Antiproliferative Aktivität

Eine neuartige Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit verschiedenen kondensierten Heteroaryl-Resten an der 3-Position wurde synthetisiert und auf ihre antiproliferative Aktivität gegen CCRF-CEM-, LNCaP- und MIA PaCa-2-Krebszellen evaluiert. Diese Untersuchungen tragen zu unserem Verständnis der biologischen Wirkungen der Verbindung und ihrer potenziellen therapeutischen Anwendungen bei .

Zukünftige Richtungen

The wide range of biological activities exhibited by compounds incorporating the benzo[d][1,3]dioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel compounds . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

Wirkmechanismus

Target of action

Compounds with similar structures have shown activity against various cancer cell lines .

Biochemical pathways

Similar compounds have been reported to affect the cell cycle and apoptosis pathways .

Result of action

As mentioned earlier, similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemische Analyse

Biochemical Properties

It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .

Cellular Effects

It’s unclear how it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

There is also no information available on any effects it may have on metabolic flux or metabolite levels .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-4-benzylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S/c24-29(25,14-4-13-26-20-7-8-21-22(16-20)28-17-27-21)23-11-9-19(10-12-23)15-18-5-2-1-3-6-18/h1-3,5-8,16,19H,4,9-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOLEARRQBSCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)

![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)